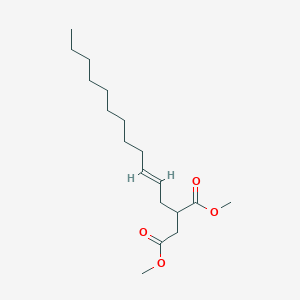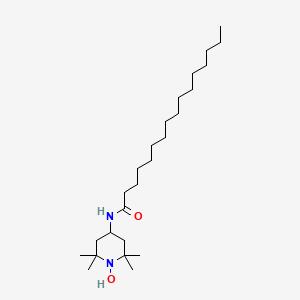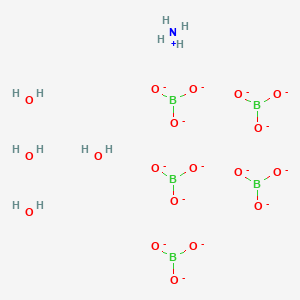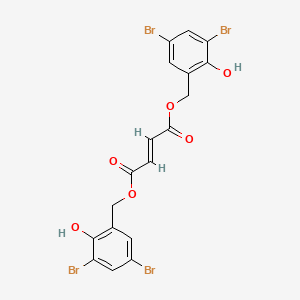
Bis(3,5-dibromo-2-hydroxybenzyl) fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes multiple bromine atoms and carboxylic acid groups, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester typically involves the esterification of 2-Butenedioic acid with 2,4-dibromo-6-carboxyphenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters with various functional groups.
Aplicaciones Científicas De Investigación
2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical responses. The compound may inhibit or activate specific pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester: is similar to compounds like bis(3,5-dibromosalicyl)fumarate and bis(4,6-dibromo-2-carboxyphenol)fumarate
Uniqueness
The uniqueness of 2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester lies in its specific arrangement of bromine atoms and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C18H12Br4O6 |
|---|---|
Peso molecular |
643.9 g/mol |
Nombre IUPAC |
bis[(3,5-dibromo-2-hydroxyphenyl)methyl] (E)-but-2-enedioate |
InChI |
InChI=1S/C18H12Br4O6/c19-11-3-9(17(25)13(21)5-11)7-27-15(23)1-2-16(24)28-8-10-4-12(20)6-14(22)18(10)26/h1-6,25-26H,7-8H2/b2-1+ |
Clave InChI |
HMVBUCRJXYETAA-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1COC(=O)/C=C/C(=O)OCC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
SMILES canónico |
C1=C(C=C(C(=C1COC(=O)C=CC(=O)OCC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






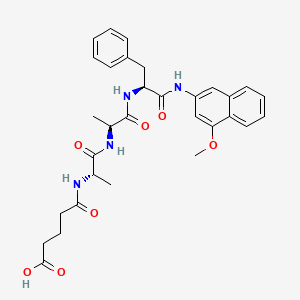


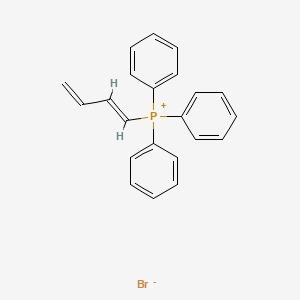
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)


